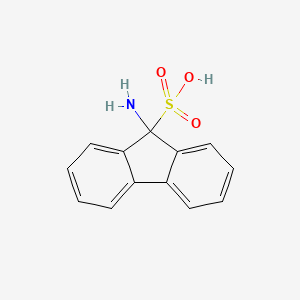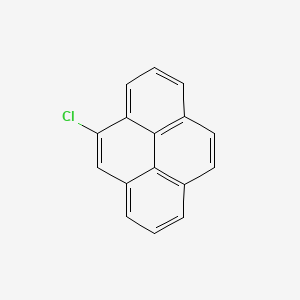
4-Chloropyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloropyrene is a monochlorinated derivative of pyrene, a polycyclic aromatic hydrocarbon consisting of four fused benzene rings. The molecular formula of this compound is C16H9Cl, and it has a molecular weight of approximately 236.696 Da
Méthodes De Préparation
The synthesis of 4-Chloropyrene typically involves the chlorination of pyrene. One common method is the direct chlorination of pyrene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position .
Industrial production methods may involve more sophisticated techniques to ensure high yield and purity. These methods often include the use of advanced catalysts and optimized reaction conditions to achieve efficient chlorination.
Analyse Des Réactions Chimiques
4-Chloropyrene undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium hydroxide.
Oxidation Reactions: This compound can be oxidized to form various oxidation products. Oxidizing agents such as potassium permanganate and chromium trioxide are commonly used.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield hydroxypyrene derivatives, while oxidation can produce pyrenequinones .
Applications De Recherche Scientifique
4-Chloropyrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials. Its unique structure makes it valuable for studying aromatic substitution reactions and other chemical processes.
Biology: Research on this compound includes its interactions with biological systems, particularly its potential effects on cellular processes and its use as a fluorescent probe.
Medicine: While not widely used in medicine, studies have explored its potential as a diagnostic tool due to its fluorescent properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 4-Chloropyrene involves its interaction with molecular targets through its aromatic structure. The chlorine atom at the 4-position can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect molecular pathways, particularly those involving electron transfer and aromatic substitution .
Comparaison Avec Des Composés Similaires
4-Chloropyrene can be compared with other monochlorinated pyrene derivatives, such as 1-Chloropyrene and 2-Chloropyrene. The relative stability of these compounds is in the order: 1-Chloropyrene > this compound > 2-Chloropyrene . This stability is influenced by the position of the chlorine atom on the pyrene ring, which affects the compound’s electronic properties and reactivity.
Similar compounds include:
1-Chloropyrene: More stable than this compound, often used in similar applications.
2-Chloropyrene: Less stable, with different reactivity patterns.
Other Chlorinated Pyrenes: These compounds vary in their chemical properties and applications based on the number and position of chlorine atoms.
Propriétés
Numéro CAS |
73765-17-0 |
|---|---|
Formule moléculaire |
C16H9Cl |
Poids moléculaire |
236.69 g/mol |
Nom IUPAC |
4-chloropyrene |
InChI |
InChI=1S/C16H9Cl/c17-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H |
Clé InChI |
DBJDWEXAPDIHCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


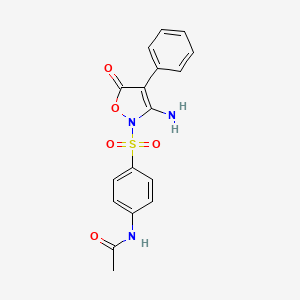



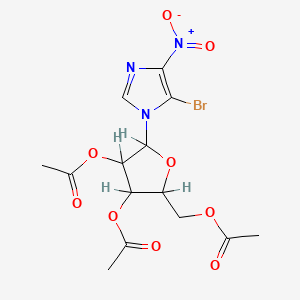
![3-[6-(9,10-Dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-yl)hexyl]-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B12802534.png)
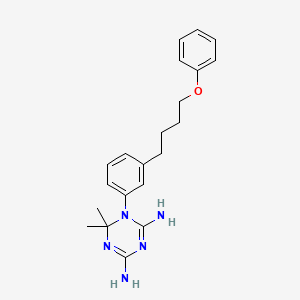
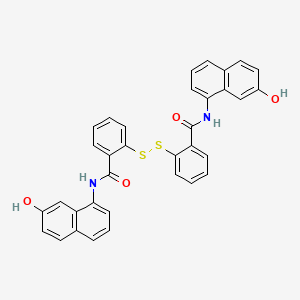
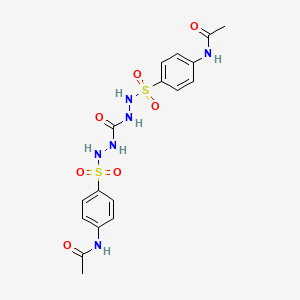
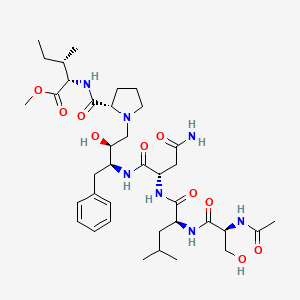
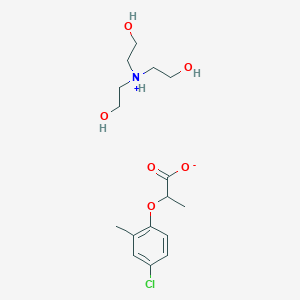
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)

